O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Overview
Description
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate is an organic compound with the molecular formula C13H21NO5 It is a derivative of pyridine and is characterized by the presence of tert-butyl and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves several steps. One common method includes the reaction of pyridine derivatives with tert-butyl and ethyl ester groups under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane and catalysts like anhydrous sodium bicarbonate . The reaction mixture is stirred at room temperature for an extended period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various ester derivatives .
Scientific Research Applications
O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to O1-Tert-butyl O5-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate include:
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-hydroxy-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h15H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSECTULMLBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133354 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206111-37-7 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206111-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 5,6-dihydro-4-hydroxy-1,3(2H)-pyridinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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